2,7-Dimethyl-2,7-octanediol

Description

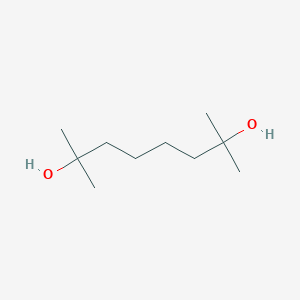

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyloctane-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSJLJRUYKOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173484 | |

| Record name | 2,7-Dimethyl-2,7-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-07-8 | |

| Record name | 2,7-Dimethyl-2,7-octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethyl-2,7-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dimethyl-2,7-octanediol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,7-dimethyl-2,7-octanediol, tailored for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Versatile Diol

This compound is a unique organic compound characterized by a ten-carbon backbone with two tertiary hydroxyl groups located at the second and seventh positions.[1][2][3] This structure imparts a combination of properties that make it a valuable intermediate and additive in various fields, from materials science to the fragrance industry.[1][4] Its symmetrical nature and the steric hindrance around the hydroxyl groups influence its reactivity and physical characteristics in predictable yet powerful ways, offering a unique tool for molecular design.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₂ | [1][2][3] |

| Molecular Weight | 174.28 g/mol | [1][2][3] |

| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [2] |

| CAS Registry Number | 19781-07-8 | [2][3] |

| Melting Point | 77 °C | [5] |

| Boiling Point | 140-150 °C (at 10 Torr) | [5] |

| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 15.04 ± 0.29 | [5] |

The presence of two hydroxyl groups allows for the formation of extensive hydrogen bonding networks, particularly in the solid state. In its tetrahydrate form, this compound crystallizes in a monoclinic system, forming a unique pentagonal face-sharing layer arrangement stabilized by hydrogen bonds between the diol and water molecules.[1] The oxygen-oxygen distances in these hydrogen-bonded layers are typical for moderate to strong hydrogen bonds, ranging from 2.774 to 2.864 Å.[1]

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several established organic chemistry routes. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.

Grignard Reaction: A Classic and Versatile Approach

A common and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[1] This pathway offers a high degree of control and predictability.

Experimental Protocol: Grignard Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate dihaloalkane (e.g., 1,4-dibromobutane as a precursor to the central four-carbon chain) in anhydrous ether is added dropwise to initiate the formation of the di-Grignard reagent.

-

Reaction with Ketone: The di-Grignard reagent is then cooled in an ice bath, and a stoichiometric amount of acetone, dissolved in anhydrous ether, is added dropwise. The reaction is highly exothermic and should be carefully controlled.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Caption: Grignard synthesis of this compound.

Alternative Synthesis Routes

Other notable methods for the synthesis of this compound include:

-

Hydroformylation: This industrial process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes, which are subsequently reduced to the diol.[1]

-

Reduction of Diketones: The catalytic hydrogenation of the corresponding diketone, 2,7-octanedione, can yield this compound.

-

Aldol Condensation: An alternative approach involves the aldol condensation of ketones.[1]

Chemical Reactivity and Functional Group Transformations

The two tertiary hydroxyl groups are the primary sites of reactivity in this compound. These functional groups can undergo a variety of transformations, making the molecule a versatile building block in organic synthesis.

-

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. These esters are of particular interest in the flavor and fragrance industry.[1]

-

Oxidation: Due to the tertiary nature of the alcohol groups, they are resistant to oxidation under mild conditions. Strong oxidizing agents would lead to cleavage of the carbon-carbon bonds.

-

Dehydration: Under acidic conditions and with heat, this compound can undergo dehydration to form alkenes.[1] The regioselectivity of this elimination reaction can be influenced by the reaction conditions.

Caption: Key reactions of this compound.

Applications Across Diverse Industries

The unique structural features of this compound have led to its use in a variety of applications.

Fragrance and Cosmetics

With its pleasant scent profile, this compound is utilized as a fragrance ingredient in cosmetics and personal care products.[1] Its diol functionality can also contribute to moisturizing effects in certain formulations.[6]

Chemical Intermediate and Polymer Science

As a bifunctional molecule, it serves as a valuable building block for the synthesis of other chemicals.[1] In polymer science, its incorporation into polyester or polyurethane backbones can modify the physical properties of the resulting polymers, such as enhancing flexibility and altering crystallinity.[4]

Potential in Pharmaceutical Research

The unique structure of this compound makes it a molecule of interest in drug formulation and development.[1] While specific applications are still under investigation, its diol nature could be leveraged for creating prodrugs or as a scaffold in medicinal chemistry.[1] Further research is necessary to fully elucidate its pharmacokinetic and toxicological profiles.[1]

Other Potential Uses

Research has also explored its potential as a plasticizer for polymers like PVC and as a precursor for biofuels.[1]

Safety, Handling, and Toxicological Profile

Hazard Identification

This compound is classified as a skin and eye irritant.[1][2][7] Inhalation or significant absorption through the skin may have narcotic effects, leading to symptoms such as nausea, dizziness, and headache.[1][2][7]

Recommended Handling Procedures

When working with this compound, it is essential to adhere to standard laboratory safety protocols:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

In case of exposure, immediate action is crucial:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

At present, there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key techniques include:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide signals corresponding to the different types of protons in the molecule, including the hydroxyl protons, the methyl protons, and the methylene protons of the octane chain.

-

¹³C NMR will show distinct peaks for the different carbon environments, including the carbons bearing the hydroxyl groups and the methyl and methylene carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.

A collection of spectra for this compound, including NMR, FTIR, Raman, and MS, is available in public databases for reference.[8]

Conclusion

This compound is a structurally intriguing and functionally versatile diol. Its unique combination of a long aliphatic chain and two tertiary hydroxyl groups provides a valuable platform for a wide range of chemical transformations and applications. For researchers and developers in fields ranging from materials science to pharmaceuticals, a thorough understanding of its chemical properties is key to unlocking its full potential. As research continues, new and innovative applications for this compound are likely to emerge.

References

- This compound | 19781-07-8. (2023-08-15).

- This compound CAS#: 19781-07-8 - ChemicalBook.

-

This compound | C10H22O2 | CID 140597 - PubChem. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

- (3S,6S)-2,7-Dimethyl-3,6-octanediol | 129705-30-2 - Smolecule.

-

This compound - SpectraBase. Available at: [Link]

-

This compound - Hazardous Agents - Haz-Map. Available at: [Link]

Sources

- 1. Buy this compound | 19781-07-8 [smolecule.com]

- 2. This compound | C10H22O2 | CID 140597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 19781-07-8 [amp.chemicalbook.com]

- 6. Buy (3S,6S)-2,7-Dimethyl-3,6-octanediol | 129705-30-2 [smolecule.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2,7-Dimethyl-2,7-octanediol: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 2,7-dimethyl-2,7-octanediol, a unique aliphatic diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis methodologies, and potential applications, grounding all information in established scientific principles and supported by relevant literature.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₂₂O₂, is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1] This structure imparts specific physical and chemical properties that are of interest in various scientific and industrial fields.

The IUPAC name for this compound is 2,7-dimethyloctane-2,7-diol.[1] Its structure consists of an eight-carbon chain with methyl groups and hydroxyl groups attached to the second and seventh carbon atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₂ | |

| Molecular Weight | 174.28 g/mol | |

| CAS Number | 19781-07-8 | |

| Appearance | White solid | - |

| Melting Point | 77 °C | - |

| Boiling Point | 140-150 °C at 10 Torr | - |

| IUPAC Name | 2,7-dimethyloctane-2,7-diol |

The presence of two tertiary alcohol functionalities provides distinct reactivity patterns compared to primary or secondary diols, offering alternative pathways for reactions such as etherification and esterification. The long aliphatic chain contributes to its hydrophobic character, while the two hydroxyl groups provide hydrophilic centers, resulting in an amphiphilic nature.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, available starting materials, and required purity. Two plausible and widely applicable methods are detailed below.

Synthesis via Grignard Reaction

A common and effective method for creating tertiary alcohols is the Grignard reaction.[2][3][4][5] In this approach, a Grignard reagent is reacted with a suitable ketone or ester. For the symmetrical structure of this compound, a Grignard reaction involving a di-Grignard reagent and a ketone is a logical synthetic pathway.

Workflow for Grignard Synthesis

Caption: Grignard synthesis workflow for this compound.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Di-Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1,4-dibromobutane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated with gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the dibromobutane solution. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the di-Grignard reagent.

-

Reaction with Acetone: Cool the freshly prepared di-Grignard reagent to 0 °C using an ice bath. Dissolve acetone (2.0 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of acetone is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This will protonate the magnesium alkoxide intermediate to form the diol and neutralize any excess Grignard reagent.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. If a solid precipitate forms, add more organic solvent. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.[2]

Synthesis via Hydroformylation and Reduction

An alternative industrial-scale synthesis involves the hydroformylation of an appropriate alkene followed by reduction.[6][7][8][9] This process, also known as the oxo process, adds a formyl group and a hydrogen atom across a double bond.

Workflow for Hydroformylation/Reduction Synthesis

Caption: Hydroformylation and reduction workflow for this compound synthesis.

Experimental Protocol: Hydroformylation and Reduction

-

Hydroformylation: Charge a high-pressure autoclave with 2,7-dimethyl-1,7-octadiene, a suitable solvent (e.g., toluene), and a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) with a phosphine ligand. Seal the reactor and purge with nitrogen, followed by pressurizing with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20-100 atm). Heat the mixture to the reaction temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by gas chromatography (GC) until the starting alkene is consumed.

-

Catalyst Removal: After cooling the reactor and venting the excess gas, the catalyst can be removed by various methods depending on the specific catalyst system used.

-

Reduction of the Dialdehyde: The resulting dialdehyde intermediate can be reduced to the diol without purification. Add a reducing agent such as sodium borohydride in a suitable solvent like ethanol at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed.

-

Work-up and Purification: After the reduction is complete, quench the reaction appropriately (e.g., with water or dilute acid for borohydride reduction). Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude diol. Purify the product by recrystallization or chromatography as described for the Grignard method.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the methyl protons, a multiplet for the methylene protons adjacent to the carbinol carbons, another multiplet for the central methylene protons, and a singlet for the hydroxyl protons (which may be broad and its chemical shift can vary with concentration and solvent).

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include a peak for the quaternary carbinol carbons, a peak for the methyl carbons, and two distinct peaks for the two types of methylene carbons in the aliphatic chain.

Spectra for this compound are available in public databases such as SpectraBase.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups.[11][12] Other significant peaks would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching around 1150 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely not show a prominent molecular ion peak due to the facile fragmentation of tertiary alcohols.[13][14] Common fragmentation pathways would include the loss of a methyl group and the loss of water. The fragmentation pattern would exhibit clusters of peaks separated by 14 mass units, corresponding to the loss of methylene groups.[13]

Potential Applications and Biological Activity

While specific, in-depth pharmacological studies on this compound are limited in publicly accessible literature, its structural features suggest several areas of potential application, particularly in materials science and as a precursor in organic synthesis.

Industrial and Research Applications

-

Polymer Chemistry: The diol functionality makes it a suitable monomer for the synthesis of polyesters and polyurethanes. The long aliphatic chain can impart flexibility, while the tertiary nature of the hydroxyl groups can influence the polymer's thermal stability and chemical resistance.

-

Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules.

-

Cosmetics: Aliphatic diols are known to be used in cosmetic formulations as emollients and humectants.[15]

Potential Biological and Pharmacological Relevance

The biological activity of this compound has not been extensively characterized. However, based on studies of related long-chain alcohols and aliphatic diols, some potential areas of interest for drug development professionals can be inferred.

-

Membrane Interactions: Long-chain alcohols are known to interact with and perturb lipid bilayers.[16][17] This can lead to alterations in membrane fluidity and the function of membrane-bound proteins such as ion channels and receptors.[18] The amphiphilic nature of this compound suggests it could exhibit similar effects.

-

Antimicrobial Activity: Some aliphatic diols have demonstrated antimicrobial properties, with their efficacy dependent on chain length and the position of the hydroxyl groups.[19] The mechanism is thought to involve the disruption of microbial cell membranes.

-

Drug Delivery: Aliphatic diols are being explored for their potential use in drug delivery systems, such as in the formation of solid lipid nanoparticles and organogels for controlled release.[15]

-

Melanogenesis Induction: Certain aliphatic and alicyclic diols have been shown to induce melanogenesis in cultured cells and animal models, suggesting potential applications in dermatology and cosmetics.[20]

It is important to note that this compound is classified as a skin and eye irritant and may have narcotic effects if ingested or absorbed.[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications spanning from polymer science to potential, yet underexplored, roles in biology and pharmacology. Its synthesis is achievable through well-established synthetic routes, and its structure can be readily characterized by standard spectroscopic methods. For researchers in drug development, while direct data is scarce, the properties of related aliphatic diols suggest that this compound and its derivatives could be interesting candidates for investigation as membrane-active agents, antimicrobial compounds, or components of drug delivery systems. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1973). The effects of long-chain alcohols on membrane lipids and the (Na++K+)-ATPase. Biochimica et Biophysica Acta. Retrieved from [Link]

- Patra, M., et al. (2010). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal.

- Al-Dharrab, A. A., et al. (2004). Aliphatic and alicyclic diols induce melanogenesis in cultured cells and guinea pig skin.

- Horvath, I., et al. (2008). Alcohol stress, membranes, and chaperones. Cellular and Molecular Life Sciences.

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

Dr. Oracle. (2025). What is the effect of alcohol at the cellular level? Retrieved from [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 2,7-Dimethyloctane-3,6-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial action of aliphatic diols and their esters. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Octanediol, 2,7-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]

-

MDPI. (2022). Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dimethyloctane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

-

YouTube. (2025). Hydroformylation of Alkenes. Professor Dave Explains. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

PubMed. (2018). Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 2, 7-dimethyloctane. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b']dithiophene Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts a of compounds 2-7, 8a,b and 9-16 b. Retrieved from [Link]

-

DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H22O2). Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. The Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. This compound | C10H22O2 | CID 140597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Hydroformylation - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The effects of long-chain alcohols on membrane lipids and the (Na++K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aliphatic and alicyclic diols induce melanogenesis in cultured cells and guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Symmetrical Diol

An In-Depth Technical Guide to the Synthesis of 2,7-Dimethyl-2,7-octanediol: Pathways, Mechanisms, and Practical Insights

This compound is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1] Its molecular formula is C₁₀H₂₂O₂ with a molecular weight of approximately 174.28 g/mol .[2][3][4][5] This unique structure, with sterically hindered hydroxyl groups at either end of a flexible hexane backbone, makes it a valuable intermediate in diverse fields. In material science, it serves as a building block for specialty polyesters and polyurethanes, where it imparts modified crystallinity and enhanced thermal stability.[1] For drug development professionals, its structure offers a unique scaffold for creating novel molecular architectures and can be applied in advanced drug formulation.[1][2] This guide provides a detailed exploration of the primary synthesis pathways to this versatile compound, focusing on the underlying chemistry, practical experimental design, and comparative analysis to inform laboratory and industrial applications.

Chapter 1: The Grignard Synthesis Pathway: Precision in Small-Scale Synthesis

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and synthesizing tertiary alcohols, making it highly suitable for producing this compound on a laboratory scale.[2] The core of this pathway involves the nucleophilic attack of a carbanion-like carbon from a Grignard reagent onto the electrophilic carbon of a carbonyl group.

Theoretical Basis & Mechanistic Walkthrough

To achieve the target symmetrical structure, a bifunctional Grignard reagent must be reacted with an excess of a simple ketone, acetone. The most logical approach involves the creation of a di-Grignard reagent from a 1,4-dihalobutane, which then reacts at both ends with acetone molecules.

The mechanism proceeds in three key stages:

-

Formation of the Di-Grignard Reagent: 1,4-dibromobutane is reacted with magnesium turnings in an anhydrous ether solvent. The magnesium undergoes oxidative addition to the carbon-bromine bonds, forming 1,4-bis(bromomagnesio)butane. Maintaining anhydrous conditions is paramount, as any protic solvent will protonate and destroy the highly basic Grignard reagent.

-

Nucleophilic Attack: Two equivalents of acetone are introduced to the di-Grignard reagent. The nucleophilic carbon atoms of the Grignard reagent attack the electrophilic carbonyl carbons of the acetone molecules. This forms a dialkoxide intermediate, stabilized by the MgBr⁺ counterions.

-

Acidic Workup: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide intermediates. This yields the final this compound product and magnesium salts, which can be separated.

Visualizing the Grignard Pathway

Caption: Grignard synthesis pathway for this compound.

Detailed Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1,4-dibromobutane

-

Anhydrous diethyl ether or THF

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be flame-dried or oven-dried to remove residual water. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).[6]

-

Grignard Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, facilitating the reaction.

-

Reagent Addition: Add a solution of 1,4-dibromobutane in anhydrous ether to the dropping funnel. Add a small portion to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Acetone: After the di-Grignard formation is complete, cool the flask in an ice bath. Add a solution of anhydrous acetone in anhydrous ether dropwise via the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction.

-

Quenching and Workup: Once the acetone addition is complete, slowly add saturated aqueous NH₄Cl solution to the cooled reaction mixture to quench the reaction and protonate the alkoxide.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Chapter 2: Industrial Synthesis via Catalytic Hydrogenation

For large-scale and industrial production, the catalytic hydrogenation of 2,7-dimethyl-2,7-octanedione is the cornerstone method.[1] This pathway offers high efficiency and selectivity, leveraging a well-understood reduction process over a heterogeneous catalyst.[1]

Theoretical Basis & Mechanistic Overview

This process involves the selective reduction of the two ketone (carbonyl) groups in the precursor diketone to hydroxyl groups.[1] The reaction uses hydrogen gas as the reducing agent and a solid-phase catalyst, typically a noble metal supported on a high-surface-area material. The mechanism involves the adsorption of both the hydrogen gas and the diketone onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl carbons, resulting in the formation of the diol.

Catalyst Selection and Process Optimization

Palladium on carbon (5% Pd/C) is a frequently employed catalyst for this transformation due to its high activity, selectivity, and stability under typical reaction conditions.[1]

Key Process Variables:

-

Hydrogen Pressure: Higher pressures (10-50 bar) increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[1]

-

Temperature: Elevated temperatures (80-120°C) are used to provide sufficient activation energy for the reaction.[1]

-

Solvent: Ethanol is a common solvent as it effectively dissolves the diketone precursor without reacting under the hydrogenation conditions.[1]

-

Catalyst Loading: The amount of catalyst used is a critical factor balancing reaction time and cost.

| Parameter | Typical Range | Rationale |

| Catalyst | 5% Palladium on Carbon (Pd/C) | High activity and selectivity for carbonyl reduction.[1] |

| Pressure | 10 - 50 bar H₂ | Increases H₂ concentration, driving the reaction forward.[1] |

| Temperature | 80 - 120 °C | Provides necessary activation energy for the reduction.[1] |

| Solvent | Ethanol | Good solubility for the diketone precursor; inert.[1] |

Visualizing the Hydrogenation Workflow

Caption: Industrial workflow for catalytic hydrogenation of 2,7-dimethyl-2,7-octanedione.

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2,7-Dimethyl-2,7-octanedione

-

Ethanol

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas source

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Charging: In a suitable high-pressure reactor, dissolve 2,7-dimethyl-2,7-octanedione in ethanol.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst should be handled in an inert atmosphere if pyrophoric.

-

Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the target pressure (e.g., 30 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

-

Catalyst Removal and Purification: The reaction mixture is filtered (e.g., through Celite) to remove the solid Pd/C catalyst. The ethanol is then removed from the filtrate by rotary evaporation. The resulting crude diol can be purified by vacuum distillation.

Chapter 3: Comparative Analysis of Synthesis Pathways

Choosing between the Grignard and catalytic hydrogenation pathways depends heavily on the desired scale, available equipment, and economic considerations.

| Feature | Grignard Synthesis | Catalytic Hydrogenation |

| Scale | Ideal for lab-scale, research quantities | Preferred for pilot-scale to industrial production |

| Precursor | 1,4-dihalobutane, acetone | 2,7-Dimethyl-2,7-octanedione |

| Key Reagents | Magnesium, anhydrous solvents | Hydrogen gas, Pd/C catalyst |

| Equipment | Standard laboratory glassware | High-pressure autoclave |

| Safety | Requires handling of reactive organometallics and strictly anhydrous conditions | Requires handling of flammable H₂ gas under high pressure and potentially pyrophoric catalysts |

| Yield | Moderate to good, sensitive to conditions | Generally high and reproducible |

| Primary Use Case | Custom synthesis, proof-of-concept | Bulk manufacturing |

Expert Insight: For researchers in drug discovery exploring derivatives of this diol, the Grignard pathway offers greater flexibility. The core di-Grignard intermediate can be reacted with a variety of ketones or aldehydes to quickly generate a library of related structures. Conversely, for producing the specific title compound in large quantities, the efficiency and scalability of catalytic hydrogenation make it the undisputed industrial choice.[1]

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented pathways. The Grignard reaction provides a versatile and accessible method for laboratory-scale synthesis, allowing for structural variation and discovery-oriented research. For large-scale, cost-effective production, the catalytic hydrogenation of the corresponding diketone is the established industrial standard, offering high yields and process control. A thorough understanding of the causality behind the experimental choices for each pathway—from the necessity of anhydrous conditions in Grignard synthesis to the optimization of pressure and temperature in hydrogenation—is critical for any scientist aiming to produce this valuable chemical intermediate safely and efficiently.

References

- This compound | 19781-07-8. (2023, August 15).

- This compound | High Purity | RUO - Benchchem. Benchchem.

- (3S,6S)-2,7-Dimethyl-3,6-octanediol | 129705-30-2. Smolecule.

- Pinacol Coupling Reaction. Organic Chemistry Portal.

- Pinacol coupling reaction. Wikipedia.

- S

- This compound. NIST WebBook.

- Pinacol. Wikipedia.

- This compound (C10H22O2). PubChemLite.

- This compound. NIST WebBook.

- Buy this compound Industrial Grade

- Diastereoselective Synthesis of Cyclopentanediols by InCl3/Al Mediated Intramolecular Pinacol Coupling Reaction in Aqueous Media. MDPI.

- This compound | 19781-07-8. ChemicalBook.

- This compound | C10H22O2 | CID 140597. PubChem - NIH.

- Recent applications of click chemistry in drug discovery. PubMed.

- dl-1,2-Dicyclohexylethanediol. Organic Syntheses Procedure.

- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic

- Natural Compounds: A Dynamic Field of Applic

- 2,7-dimethylnaphthalene. Organic Syntheses Procedure.

- 4,5-Octanediol, 2,7-dimethyl- | C10H22O2 | CID 549801. PubChem.

- Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.

- dimethyl hexanediol production, UPR, ecoinvent 3.6, Consequential | GLAD.

- Drug Design and Discovery: Principles and Applic

- 2,7-dimethyl-(4Z)-octen-2,7-diol, 160790-49-8. The Good Scents Company.

- 2,7-Dimethyloxepin. Organic Syntheses Procedure.

- 3,7-Dimethyl-1,7-octanediol | C10H22O2 | CID 249494. PubChem.

- This compound AldrichCPR. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Physical Properties of 2,7-Dimethyl-2,7-octanediol

This guide provides a comprehensive overview of the core physical properties of 2,7-Dimethyl-2,7-octanediol, tailored for researchers, scientists, and professionals in drug development. The information presented is a synthesis of established data and field-proven insights, ensuring technical accuracy and practical relevance.

Introduction

This compound is a C10 dialcohol characterized by a linear eight-carbon chain with tertiary alcohol groups at the second and seventh positions. Its unique structure, featuring a significant hydrophobic carbon backbone and two hydrophilic hydroxyl groups, imparts a range of physical properties that are of interest in various chemical and pharmaceutical applications. Understanding these properties is fundamental to its handling, application, and the development of new synthetic methodologies.

Molecular and Chemical Identity

A clear identification of the compound is the first step in any rigorous scientific examination.

| Identifier | Value |

| IUPAC Name | 2,7-dimethyloctane-2,7-diol[1] |

| CAS Number | 19781-07-8[1] |

| Molecular Formula | C₁₀H₂₂O₂[1] |

| Molecular Weight | 174.28 g/mol [1] |

| SMILES | CC(C)(CCCCC(C)(C)O)O[1] |

| InChI | InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3[1] |

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its core physical properties.

| Property | Value | Source |

| Melting Point | 77 °C | ChemicalBook |

| Boiling Point | 140-150 °C at 10 Torr | ChemicalBook |

| Density (Predicted) | 0.923 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 15.04 ± 0.29 | ChemicalBook |

Solubility Profile

The solubility of a compound is a critical parameter for its application in formulations and as a reagent. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its structural characteristics provide a strong indication of its solubility behavior.

The presence of two polar hydroxyl groups allows for hydrogen bonding with polar solvents. However, the long, nonpolar, eight-carbon chain significantly contributes to its hydrophobic character. This dual nature suggests that this compound will exhibit moderate solubility in a range of solvents.

Expected Solubility:

-

Water: Sparingly soluble. The long hydrocarbon chain will limit its miscibility with water despite the two hydroxyl groups.

-

Alcohols (e.g., Ethanol, Methanol): Soluble. The hydroxyl groups of the diol can hydrogen bond with the alcohol solvents, and the hydrocarbon chain is more compatible with the alkyl groups of these solvents compared to water.

-

Acetone: Likely soluble. Acetone's polarity is intermediate, and it can act as a hydrogen bond acceptor, facilitating the dissolution of the diol.

-

Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility. The polar hydroxyl groups will hinder its dissolution in nonpolar solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons of the carbon chain, and the hydroxyl protons. The chemical shifts will be influenced by the proximity to the electronegative oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule, including the two equivalent methyl carbons attached to the tertiary carbons bearing the hydroxyl groups, the tertiary carbons themselves, and the methylene carbons of the octane chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| Broad, ~3300-3400 | O-H stretch (from the hydroxyl groups) |

| ~2900-3000 | C-H stretch (from the alkyl chain) |

| ~1375 and ~1465 | C-H bend (from the methyl and methylene groups) |

| ~1150 | C-O stretch (from the tertiary alcohols) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will be characteristic of a long-chain diol, with prominent peaks resulting from the cleavage of C-C bonds adjacent to the oxygen atoms and the loss of water. A notable peak is often observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion.[1]

Crystallographic Data

Safety and Handling

As a chemical entity, this compound requires careful handling to ensure laboratory safety.

-

Hazard Classification: It is classified as a skin and eye irritant.[1]

-

Potential Health Effects: May have a narcotic effect, causing nausea, dizziness, and headache.[1]

-

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Safe Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid inhalation of any dust or vapors.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Experimental Protocols for Physical Property Determination

The following are generalized, standard operating procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transition into a liquid at atmospheric pressure. It is a key indicator of purity.

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Boiling Point Determination (at atmospheric pressure)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Given the high estimated boiling point, distillation under reduced pressure is often preferred to prevent decomposition.

Solubility Determination

Principle: To qualitatively assess the solubility of the compound in various solvents.

Materials: Test tubes, vortex mixer, this compound, and a selection of solvents (water, ethanol, acetone, DMSO, hexane).

Procedure:

-

Add approximately 10-20 mg of the solid to a test tube.

-

Add 1 mL of the solvent to be tested.

-

Vortex the mixture for 1-2 minutes.

-

Visually observe if the solid has dissolved completely.

-

If not fully dissolved, gently warm the mixture (if the solvent is not highly volatile) and observe any changes in solubility.

-

Record the observations as soluble, partially soluble, or insoluble for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound.

Caption: Workflow for the physical characterization of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

GHS Hazard Statements. (n.d.). In Wikipedia. Retrieved from [Link]

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,7-Dimethyl-2,7-octanediol

This guide provides a comprehensive technical overview of 2,7-Dimethyl-2,7-octanediol (CAS No. 19781-07-8), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, detailed synthesis protocols, characterization techniques, and potential applications, with a focus on scientific integrity and practical insights.

Introduction and Compound Profile

This compound is a symmetrical long-chain diol characterized by two tertiary hydroxyl groups.[1] Its unique molecular structure, with a C10 backbone, imparts specific physical and chemical properties that make it a valuable building block in various fields, including polymer science and potentially in pharmaceutical formulations.[1][2] The molecular formula of the compound is C₁₀H₂₂O₂, and it has a molecular weight of approximately 174.28 g/mol .[2]

Key Identifiers:

-

IUPAC Name: 2,7-dimethyloctane-2,7-diol[3]

-

CAS Number: 19781-07-8[3]

-

Molecular Formula: C₁₀H₂₂O₂[3]

-

Molecular Weight: 174.28 g/mol [3]

-

SMILES: CC(C)(CCCCC(C)(C)O)O[3]

Physical and Chemical Properties:

| Property | Value | Source |

| Melting Point | 77 °C | [4] |

| Boiling Point | 140-150 °C (at 10 Torr) | [4] |

| Density (Predicted) | 0.923±0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.04±0.29 | [4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[5][6] This approach involves the reaction of a suitable ester, such as dimethyl adipate, with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). The causality behind this choice lies in the reactivity of the Grignard reagent, which adds twice to the ester carbonyl groups to form the desired tertiary diol.[5]

Reaction Scheme:

Caption: Synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Methyl bromide or methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dimethyl adipate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a single crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of methyl bromide or methyl iodide in anhydrous diethyl ether.

-

Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dimethyl Adipate:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of dimethyl adipate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dimethyl adipate solution dropwise to the cooled Grignard reagent with vigorous stirring. An excess of the Grignard reagent (at least 4 equivalents) is crucial to ensure the complete reaction of both ester groups.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This is preferred over water to minimize the formation of magnesium hydroxide emulsions.

-

Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or ethyl acetate.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons, a multiplet for the methylene protons of the octane chain, and a singlet for the hydroxyl protons (which may be broad and its chemical shift can vary depending on the solvent and concentration).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the quaternary carbons attached to the hydroxyl groups, the methyl carbons, and the different methylene carbons in the octane chain.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Research and Development

The unique structure of this compound makes it a promising candidate for several applications.

Polymer Science: Synthesis of Novel Polyesters

The diol functionality of this compound allows it to be used as a monomer in the synthesis of polyesters.[1] The presence of the tertiary alcohol groups and the long aliphatic chain can impart unique properties to the resulting polymers, such as increased flexibility and modified thermal stability.[1]

Workflow for Polyester Synthesis:

Caption: Workflow for the synthesis and characterization of a polyester using this compound.

Experimental Protocol: Polyester Synthesis

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge this compound, a suitable diacid (e.g., adipic acid or terephthalic acid), and an esterification catalyst (e.g., titanium(IV) butoxide).

-

Polycondensation: Heat the mixture under a slow stream of nitrogen. The temperature is gradually increased to facilitate the removal of the condensation byproduct (water).

-

Vacuum Application: Once the initial water evolution subsides, apply a vacuum to drive the reaction to completion and achieve a high molecular weight polymer.

-

Isolation: After cooling, dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent (e.g., methanol).

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Drug Development: Formulation of Poorly Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. Co-solvents are often employed in formulations to enhance the solubility of such drugs.[3][4] Diols like this compound, with their amphiphilic character, can potentially act as effective co-solvents or as part of lipid-based drug delivery systems.[2][4]

Hypothetical Protocol: Solubility Enhancement Study

-

Preparation of Co-solvent Systems: Prepare a series of solutions containing varying concentrations of this compound in a pharmaceutically acceptable solvent system (e.g., a mixture of water and ethanol or polyethylene glycol).

-

Solubility Determination: Add an excess amount of the poorly soluble API to each co-solvent system.

-

Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved API using a validated analytical method (e.g., HPLC).

-

Data Evaluation: Plot the solubility of the API as a function of the this compound concentration to determine its effectiveness as a solubilizing agent.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Inhalation or ingestion may cause narcotic effects such as nausea, dizziness, and headache.[2] Therefore, appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical with significant potential in both material science and pharmaceutical applications. Its synthesis via the Grignard reaction is a robust and scalable method. The unique structural features of this diol make it an interesting candidate for the development of novel polymers with tailored properties and for the formulation of challenging drug compounds. Further research into its applications is warranted to fully explore its capabilities.

References

-

This compound | C10H22O2 | CID 140597. PubChem. [Link]

-

This compound. National Institute of Standards and Technology. [Link]

-

This compound - Hazardous Agents. Haz-Map. [Link]

-

Grignard Reaction with Esters. Chemistry Steps. [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

Sources

- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 3. chemrealm.com [chemrealm.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

A Spectroscopic Guide to 2,7-Dimethyl-2,7-octanediol: Unveiling Molecular Structure

Introduction

Welcome to a comprehensive technical exploration of the spectral characteristics of 2,7-Dimethyl-2,7-octanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data that define this unique diol. Our approach moves beyond a simple presentation of data, focusing instead on the causal relationships between molecular structure and spectral output. This document is crafted to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

With the molecular formula C₁₀H₂₂O₂ and a molecular weight of approximately 174.28 g/mol , this compound is a valuable building block in various chemical syntheses.[1] Its symmetrical structure, featuring two tertiary alcohol functionalities, gives rise to distinct and interpretable spectral signatures. Understanding these signatures is paramount for quality control, reaction monitoring, and the elucidation of novel chemical pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by prominent absorption bands that confirm its diol structure.

Interpretation of the IR Spectrum:

The most notable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[2][3][4][5][6] In a condensed phase, such as a neat liquid or a solid KBr pellet, extensive hydrogen bonding occurs between the hydroxyl groups. This results in a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹.[2][3] The C-O stretching vibration of alcohols also provides a key diagnostic peak, typically appearing as a strong band in the 1260-1050 cm⁻¹ range.[2][3][6] For tertiary alcohols, this C-O stretch is expected to be in the higher end of this range.[2][6] The spectrum will also exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers, indicative of the aliphatic backbone.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3300 (broad, strong) | O-H stretch (H-bonded) | Presence of hydroxyl groups |

| ~2950 (medium-strong) | C-H stretch (sp³) | Aliphatic C-H bonds |

| ~1150 (strong) | C-O stretch | Tertiary alcohol C-O bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its symmetrical structure.

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is relatively simple. We can predict the chemical shifts and multiplicities of the different proton environments. The protons on the carbon bearing the hydroxyl group are deshielded and typically appear in the 3.4-4.5 δ range.[4] The protons of the methyl groups attached to the same carbon are in a distinct chemical environment. The methylene protons along the aliphatic chain will exhibit signals in the typical alkane region. The hydroxyl protons themselves can appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 12H | -C(CH₃)₂- |

| ~1.4-1.6 | m | 8H | -CH₂-CH₂-CH₂-CH₂- |

| Variable | br s | 2H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the molecular symmetry, showing a limited number of signals for the ten carbon atoms. The carbon atoms bonded to the electron-withdrawing hydroxyl groups are deshielded and will appear at a lower field (higher ppm) than the other aliphatic carbons, typically in the 50-80 δ range.[4]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | C2, C7 |

| ~40 | C3, C6 |

| ~29 | C(CH₃)₂ |

| ~22 | C4, C5 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides the molecular weight of a compound and valuable structural information through its fragmentation pattern.[7][8][9][10]

Interpretation of the Mass Spectrum:

For alcohols, the molecular ion peak (M⁺) is often weak or absent due to facile fragmentation.[11][12][13][14][15] Two primary fragmentation pathways for alcohols are α-cleavage and dehydration.[11][12][13][15]

-

α-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom, leading to a resonance-stabilized oxonium ion. For this compound, α-cleavage would result in the loss of a methyl radical or a longer alkyl chain.

-

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an (M-18)⁺ peak.[11][12][13]

Given the structure of this compound, we can anticipate characteristic fragment ions in its mass spectrum. The base peak is often the result of a stable fragment formed through one of these pathways.

Predicted Mass Spectrum Fragments:

| m/z | Interpretation |

| 174 | Molecular Ion (M⁺) - likely weak or absent |

| 159 | [M - CH₃]⁺ (α-cleavage) |

| 156 | [M - H₂O]⁺ (Dehydration) |

| 59 | [C₃H₇O]⁺ (α-cleavage product) |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed in this guide.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient method for analyzing solid samples directly.[16][17][18][19]

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.[17]

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Caption: ATR-FTIR Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.[20][21][22][23]

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or a larger quantity (e.g., 50-100 mg) for ¹³C NMR, into a clean, dry vial.[22]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[20][21]

-

Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and/or ¹³C spectra according to the instrument's standard operating procedures.

Caption: NMR Sample Preparation and Data Acquisition Workflow

Mass Spectrometry (MS) - Electron Ionization (EI)

This protocol describes the general procedure for obtaining an EI mass spectrum.[7][8][10][24]

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer's ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: The sample molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Electron Ionization Mass Spectrometry Workflow

Conclusion

The spectroscopic data for this compound provides a clear and consistent picture of its molecular structure. The IR spectrum confirms the presence of hydroxyl and aliphatic functional groups. The ¹H and ¹³C NMR spectra elegantly demonstrate the molecule's symmetry and provide a detailed map of the carbon-hydrogen framework. Finally, the mass spectrum reveals the molecular weight and characteristic fragmentation patterns that are in agreement with its tertiary diol structure. This comprehensive guide serves as a valuable resource for the confident identification and characterization of this compound in a research and development setting.

References

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. [Link]

-

YouTube. (2025, August 12). Mass Spectrometry of Alcohols. [Link]

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

-

Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

University of Calgary. (n.d.). IR: alcohols. [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Chemistry. (n.d.). Infrared spectra of alcohols and phenols. [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. [Link]

-

YouTube. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Organic Spectroscopy International. (n.d.). Mass Spectrometry. [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

SlidePlayer. (n.d.). HOW TO PREPARE AN NMR SAMPLE? DISSOLVE THE COMPOUND IN A DEUTERATED SOLVENT AND PLACE IT IN AN NMR TUBE. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Supporting Information. [Link]

-

NIST WebBook. (n.d.). This compound. [Link]

-

NIST WebBook. (n.d.). This compound. [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]

Sources

- 1. This compound | C10H22O2 | CID 140597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. youtube.com [youtube.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 10. rroij.com [rroij.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. mt.com [mt.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 23. uibapuntebankua.com [uibapuntebankua.com]

- 24. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Crystal Structure of 2,7-Dimethyl-2,7-octanediol Tetrahydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate. The document delves into the synthesis of the parent diol, the preparation of its crystalline hydrate, and a detailed exposition of its three-dimensional structure as determined by single-crystal X-ray diffraction.

Introduction: The Significance of Tertiary Diol Hydrates

This compound is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1] This class of compounds is of significant interest in materials science and organic synthesis. The presence of two tertiary alcohol functionalities provides unique reactivity patterns and steric influences.[1] When crystallized in the presence of water, this compound forms a stable tetrahydrate, where the crystal lattice is stabilized by an extensive network of hydrogen bonds. Understanding the intricacies of this crystal structure is crucial for controlling polymorphism, which in turn affects the physical and chemical properties of the material, such as solubility, stability, and bioavailability in potential pharmaceutical applications.

This guide will provide a holistic view, from the synthesis of the molecule to the final elucidated crystal structure, offering insights into the experimental choices and the interpretation of the crystallographic data.

Part 1: Synthesis and Crystallization

The journey to understanding the crystal structure begins with the synthesis of the parent compound, this compound, followed by the controlled crystallization of its tetrahydrate form.

Experimental Protocol 1: Synthesis of this compound via a Grignard Reaction

The synthesis of this compound can be efficiently achieved through the reaction of a suitable Grignard reagent with a ketone. This method is a classic and reliable approach for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.[2][3]

Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of an appropriate alkyl halide (e.g., 1,4-dibromobutane) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident from the development of cloudiness and gentle refluxing of the ether.

-